molecular formula C14H15BrN2O3 B15218767 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

Cat. No.: B15218767
M. Wt: 339.18 g/mol
InChI Key: HEJJREWQXGYEBQ-UHFFFAOYSA-N
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Description

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a quinazoline derivative characterized by a bromo substituent at position 6, an ethyl group at position 2, and an ethyl acetate moiety linked via an oxygen atom at position 4. The ethyl acetate ester group enhances solubility and bioavailability, making this compound a candidate for drug development.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

2-(6-bromo-2-ethylquinazolin-4-yl)oxyethyl acetate

InChI

InChI=1S/C14H15BrN2O3/c1-3-13-16-12-5-4-10(15)8-11(12)14(17-13)20-7-6-19-9(2)18/h4-5,8H,3,6-7H2,1-2H3

InChI Key

HEJJREWQXGYEBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=N1)OCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the following steps:

    Bromination: The starting material, 2-ethylquinazoline, is brominated at the 6th position using bromine in acetic acid or chloroform.

    Etherification: The brominated product is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form the ethoxy derivative.

    Acetylation: Finally, the ethoxy derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate Br (6), Ethyl (2), Ethyl acetate (4) C₁₄H₁₅BrN₂O₃ ~355.2 (estimated) Ethyl group enhances lipophilicity
Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate Br (6), Methyl (2), Ethyl acetate (3) C₁₃H₁₃BrN₂O₃ 325.16 Methyl group reduces steric hindrance
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Br (6,8), Methyl (2), Acetohydrazide (4) C₁₁H₁₀Br₂N₄O₂ 428.03 Dual bromo substituents increase reactivity
Ethyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate Br (6), 2-Methoxyphenyl (2), Phenyl (4) C₂₆H₂₄BrN₂O₄ 533.39 Aromatic substituents enhance π-π interactions

Key Observations :

  • However, larger substituents like phenyl groups () may hinder solubility despite enhancing target binding .
  • Bromo Positioning: The mono-bromo substitution at position 6 in the target compound contrasts with the 6,8-dibromo analog (), which exhibits higher molecular weight and reactivity due to additional halogenation.

Physicochemical Properties

The ethyl acetate group in the target compound likely confers similar solubility and stability profiles to other ester-containing quinazolines. For example:

  • Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate :
    • Density: 1.53 g/cm³
    • Boiling Point: 445.2°C
    • Refractive Index: 1.62 These properties suggest moderate polarity and thermal stability, which are typical for brominated quinazolines. The target compound’s ethyl group may slightly lower density compared to methyl analogs due to increased alkyl chain length.

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